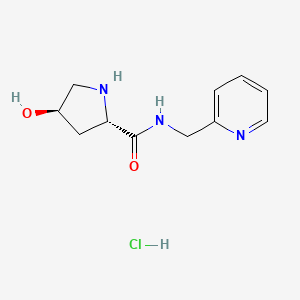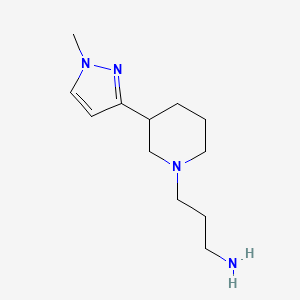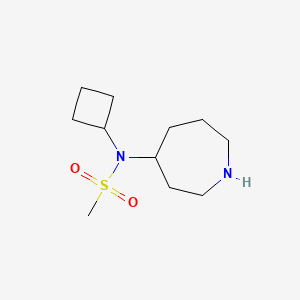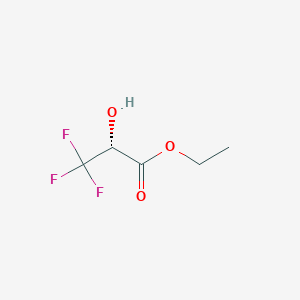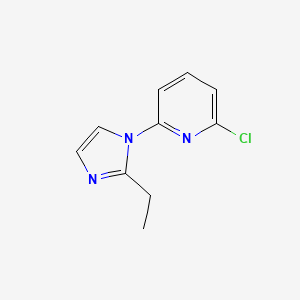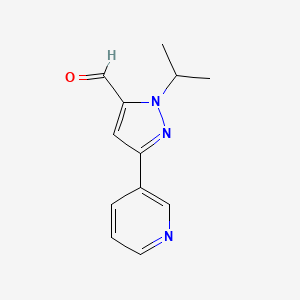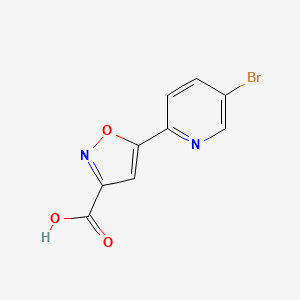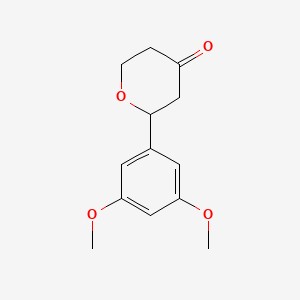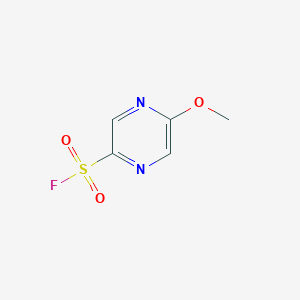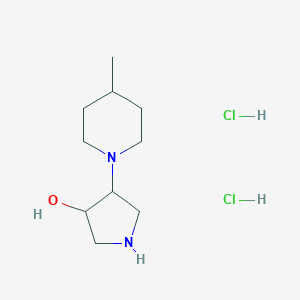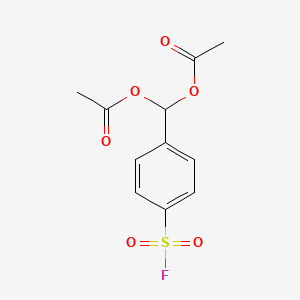
5-((4-((((4-((4-Chloro-3-sulphophenyl)azo)-2-ethoxy-5-methylphenyl)amino)carbonyl)amino)phenyl)azo)salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-(3-(4-((4-Chloro-3-sulfophenyl)diazenyl)-2-ethoxy-5-methylphenyl)ureido)phenyl)diazenyl)-2-hydroxybenzoic acid is a complex organic compound characterized by its multiple diazenyl and sulfonyl groups. This compound is notable for its vibrant color properties, making it a significant candidate in dye chemistry and related applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-(4-((4-Chloro-3-sulfophenyl)diazenyl)-2-ethoxy-5-methylphenyl)ureido)phenyl)diazenyl)-2-hydroxybenzoic acid typically involves multiple steps:
Diazotization: The initial step involves the diazotization of 4-chloro-3-sulfophenylamine using sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with 2-ethoxy-5-methylphenylamine to form the intermediate azo compound.
Ureido Formation: The intermediate is further reacted with phenyl isocyanate to introduce the ureido group.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and coupling with 2-hydroxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Batch Processing: Utilizing large reactors for diazotization and coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and ethoxy groups.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye intermediate due to its vibrant color properties.
Analytical Chemistry: Employed in colorimetric assays for detecting various analytes.
Biology and Medicine
Biological Staining: Utilized in histology for staining tissues and cells.
Drug Development: Investigated for potential therapeutic properties due to its structural complexity.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Paints and Coatings: Used in the formulation of pigments for paints.
作用機序
The compound exerts its effects primarily through its diazenyl and sulfonyl groups. These groups can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The diazenyl groups can participate in electron transfer reactions, while the sulfonyl groups can form strong interactions with amino acid residues in proteins.
類似化合物との比較
Similar Compounds
- 4-((4-Chloro-3-sulfophenyl)diazenyl)benzoic acid
- 2-((4-(4-Chloro-3-sulfophenyl)diazenyl)phenyl)urea
Uniqueness
5-((4-(3-(4-((4-Chloro-3-sulfophenyl)diazenyl)-2-ethoxy-5-methylphenyl)ureido)phenyl)diazenyl)-2-hydroxybenzoic acid is unique due to its combination of diazenyl, ureido, and sulfonyl groups, which confer distinct chemical and physical properties. This structural complexity allows for a wide range of applications and interactions, making it a versatile compound in various fields.
特性
CAS番号 |
94088-50-3 |
|---|---|
分子式 |
C29H25ClN6O8S |
分子量 |
653.1 g/mol |
IUPAC名 |
5-[[4-[[4-[(4-chloro-3-sulfophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C29H25ClN6O8S/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43) |
InChIキー |
FTKOABBAIOOXDP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)

